

# An In-depth Technical Guide to 6-Nitrophthalide

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## Compound of Interest

Compound Name: **6-Nitrophthalide**

Cat. No.: **B1346156**

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## Abstract

This technical guide provides a comprehensive overview of **6-Nitrophthalide**, a nitro-substituted derivative of phthalide. The document details its chemical identity, physicochemical properties, and spectroscopic data. A detailed experimental protocol for its synthesis via the nitration of phthalide, along with purification methods, is provided. While **6-Nitrophthalide** serves as a valuable chemical intermediate, this guide also addresses the current landscape of research into its biological activities, which remains an area ripe for exploration.

## Chemical Identity and Properties

**6-Nitrophthalide**, with the IUPAC name 6-nitro-3H-2-benzofuran-1-one, is a pale yellow crystalline solid.<sup>[1]</sup> It is identified by the Chemical Abstracts Service (CAS) Registry Number 610-93-5.<sup>[1][2]</sup> The molecular formula of **6-Nitrophthalide** is C<sub>8</sub>H<sub>5</sub>NO<sub>4</sub>, and its molecular weight is 179.13 g/mol .<sup>[1][2]</sup>

## Physicochemical Data

A summary of the key physicochemical properties of **6-Nitrophthalide** is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.

Property	Value	Source(s)
IUPAC Name	6-nitro-3H-2-benzofuran-1-one	<a href="#">[2]</a>
CAS Number	610-93-5	<a href="#">[2]</a>
Molecular Formula	C <sub>8</sub> H <sub>5</sub> NO <sub>4</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	179.13 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Pale yellow crystalline powder	<a href="#">[1]</a>
Melting Point	140-145 °C	
Solubility	0.4 g/L (in water at 25 °C)	<a href="#">[1]</a>
InChI Key	RNWGZXAHUPFXLL- UHFFFAOYSA-N	<a href="#">[2]</a>
SMILES	C1C2=C(C=C([C=C2]-- INVALID-LINK--[O-])C(=O)O1	<a href="#">[2]</a>

## Synthesis and Purification

The most common and established method for the synthesis of **6-Nitrophthalide** is the electrophilic nitration of phthalide using a mixture of nitric acid and sulfuric acid.[\[3\]](#)

## Experimental Protocol: Synthesis of 6-Nitrophthalide

This protocol outlines the laboratory-scale synthesis of **6-Nitrophthalide** from phthalide.

Materials:

- Phthalide
- Concentrated Sulfuric Acid (98%)
- Concentrated Nitric Acid (70%)
- Ice
- Distilled water

- Ethanol (for recrystallization)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add phthalide to concentrated sulfuric acid while stirring. Maintain the temperature below 10 °C.
- Once the phthalide is completely dissolved, cool the mixture to 0-5 °C.
- Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the flask. The temperature of the reaction mixture should be carefully maintained below 10 °C throughout the addition.
- After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.
- Pour the reaction mixture slowly onto crushed ice with constant stirring.
- A pale yellow precipitate of **6-Nitrophthalide** will form.
- Collect the crude product by vacuum filtration and wash thoroughly with cold distilled water until the washings are neutral to litmus paper.

## Experimental Protocol: Purification by Recrystallization

The crude **6-Nitrophthalide** can be purified by recrystallization from ethanol to obtain a product of high purity.

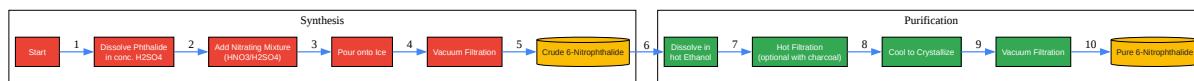
Materials:

- Crude **6-Nitrophthalide**
- Ethanol (95%)
- Activated Charcoal (optional)

Procedure:

- Transfer the crude **6-Nitrophthalide** to an Erlenmeyer flask.

- Add a minimal amount of hot ethanol to dissolve the solid completely. Gentle heating on a hot plate may be required.
- If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
- Hot filter the solution to remove the activated charcoal and any other insoluble impurities.
- Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.
- Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.
- Dry the crystals in a desiccator or a vacuum oven at a low temperature.



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### Synthesis and Purification Workflow of **6-Nitrophthalide**.

## Spectroscopic Data and Characterization

The structure and purity of **6-Nitrophthalide** are confirmed through various spectroscopic techniques. The key data are summarized below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

<sup>1</sup> H NMR	Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
Aromatic Protons	7.50 - 8.50	m	3H	Ar-H
Methylene Protons	5.45	s	2H	-CH <sub>2</sub> -

<sup>13</sup> C NMR	Chemical Shift (δ, ppm)	Assignment
Carbonyl Carbon	~168	C=O
Aromatic Carbons	120 - 150	Ar-C
Methylene Carbon	~70	-CH <sub>2</sub> -

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.

## Infrared (IR) Spectroscopy

The IR spectrum of **6-Nitrophthalide** shows characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3100	Medium	Aromatic C-H stretch
~2900	Weak	Aliphatic C-H stretch
~1770	Strong	C=O stretch (lactone)
~1530, ~1350	Strong	Asymmetric and symmetric NO <sub>2</sub> stretch
~1250	Strong	C-O stretch (lactone)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/z	Relative Intensity	Assignment
179	High	$[M]^+$ (Molecular ion)
133	Moderate	$[M - NO_2]^+$
105	High	$[M - NO_2 - CO]^+$
77	Moderate	$[C_6H_5]^+$

## Biological Activity and Signaling Pathways

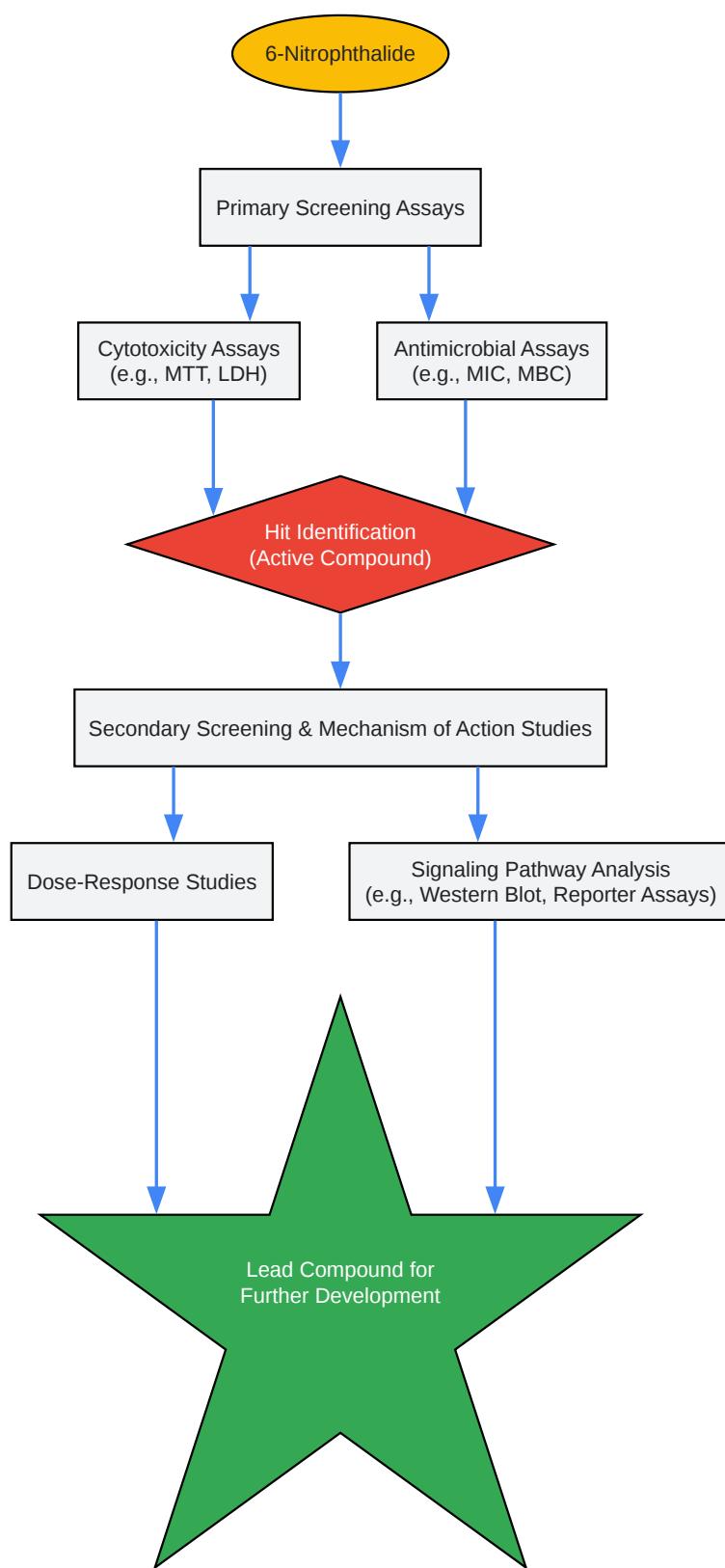
Currently, there is a notable lack of published research specifically investigating the biological activity and potential signaling pathway involvement of **6-Nitrophthalide**. While the broader class of nitroaromatic compounds is known to exhibit a wide range of biological effects, including antimicrobial and cytotoxic activities, these have not been specifically demonstrated for **6-Nitrophthalide**.<sup>[4]</sup>

The nitro group is a strong electron-withdrawing group that can significantly influence the electronic properties of a molecule, potentially making it a candidate for various biological interactions. However, without specific experimental data, any discussion of its role in signaling pathways would be purely speculative.

Future research could explore the potential of **6-Nitrophthalide** in areas such as:

- Anticancer research: Investigating its cytotoxicity against various cancer cell lines.
- Antimicrobial studies: Screening for activity against a panel of bacteria and fungi.
- Enzyme inhibition assays: Testing its ability to inhibit specific enzymes involved in disease pathways.

A generalized workflow for the initial biological screening of a compound like **6-Nitrophthalide** is presented below.



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Generalized Workflow for Biological Screening.

## Conclusion

**6-Nitrophthalide** is a well-characterized chemical compound with established synthetic and purification protocols. Its physicochemical and spectroscopic properties are well-documented, making it a readily accessible intermediate for organic synthesis. However, the exploration of its biological activities and potential therapeutic applications remains an untapped area of research. This technical guide serves as a foundational resource for researchers interested in exploring the chemical utility and potential biological significance of **6-Nitrophthalide**. Further investigation into its pharmacological profile is warranted to uncover any potential roles in drug discovery and development.

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